![molecular formula C10H15NS B14633429 2-[(2-Methylpropyl)sulfanyl]aniline CAS No. 53036-43-4](/img/structure/B14633429.png)
2-[(2-Methylpropyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropylthio)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2-(2-methylpropylthio) group. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylpropylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-(2-methylpropylthio)aniline may involve the use of palladium-catalyzed amination reactions. These methods are favored due to their efficiency and ability to produce high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylpropylthio)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated anilines.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-methylpropylthio)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, which lacks the 2-(2-methylpropylthio) group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Chloroaniline: An aniline derivative with a chlorine atom substituted at the 2-position.
Uniqueness: 2-(2-Methylpropylthio)aniline is unique due to the presence of the 2-(2-methylpropylthio) group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
53036-43-4 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
2-(2-methylpropylsulfanyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
InChI-Schlüssel |
JGIPBIADCIGWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


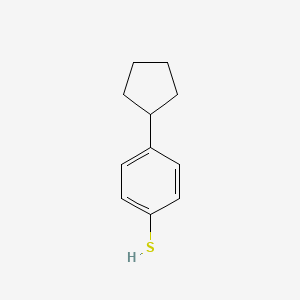
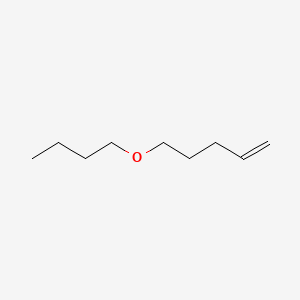
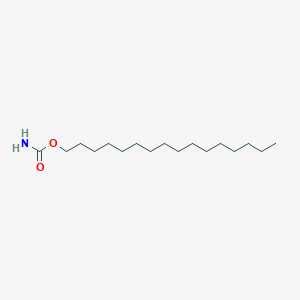


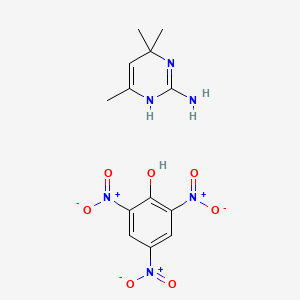
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
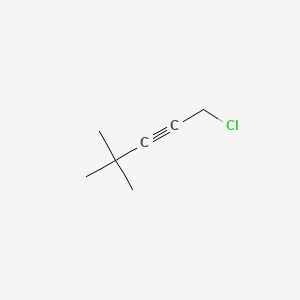
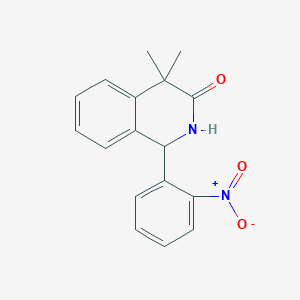
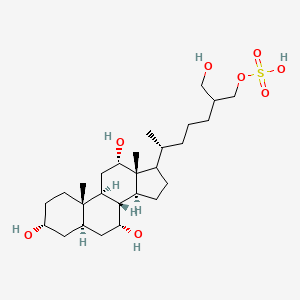
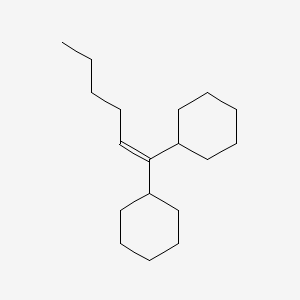
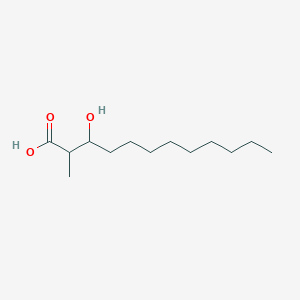

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
